
Hydrazinecarbothioamide, 2-(1-methylethyl)-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarbothioamide, 2-(1-methylethyl)-N-phenyl- is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydrazinecarbothioamide group, which contributes to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-(1-methylethyl)-N-phenyl- typically involves the reaction of hydrazinecarbothioamide with isopropyl and phenyl groups under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires the use of catalysts to facilitate the reaction. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of Hydrazinecarbothioamide, 2-(1-methylethyl)-N-phenyl- is scaled up using large reactors and advanced equipment. The process involves the continuous feeding of reactants into the reactor, where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarbothioamide, 2-(1-methylethyl)-N-phenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the compound, which interact with different reagents under specific conditions.
Common Reagents and Conditions
Oxidation Reactions: These reactions typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions include controlled temperature and pH to ensure the desired oxidation state is achieved.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used in these reactions. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents include halogens, acids, and bases, and the reaction conditions vary depending on the specific substitution being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of Hydrazinecarbothioamide, 2-(1-methylethyl)-N-phenyl-, while reduction reactions may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
Hydrazinecarbothioamide, 2-(1-methylethyl)-N-phenyl- has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions to produce new compounds with potential applications in pharmaceuticals and materials science. In biology, it is studied for its potential as an antimicrobial and anticancer agent, with research focusing on its ability to inhibit the growth of harmful microorganisms and cancer cells. In medicine, it is explored for its therapeutic potential in treating various diseases, including infections and cancer. In industry, it is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Hydrazinecarbothioamide, 2-(1-methylethyl)-N-phenyl- involves its interaction with specific molecular targets and pathways in cells. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to the desired therapeutic effects. For example, in cancer cells, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth. The exact molecular targets and pathways involved vary depending on the specific application and the type of cells being studied.
Comparación Con Compuestos Similares
Hydrazinecarbothioamide, 2-(1-methylethyl)-N-phenyl- is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include other hydrazinecarbothioamide derivatives with different substituents, such as methyl, ethyl, or phenyl groups. These compounds may have similar reactivity but differ in their specific applications and effects. The uniqueness of Hydrazinecarbothioamide, 2-(1-methylethyl)-N-phenyl- lies in its combination of functional groups, which confer specific properties and reactivity that make it valuable in various scientific and industrial applications.
Conclusion
Hydrazinecarbothioamide, 2-(1-methylethyl)-N-phenyl- is a versatile compound with significant potential in various fields Its unique chemical properties and reactivity make it valuable in synthetic chemistry, biological research, medicine, and industry
Propiedades
Número CAS |
21076-38-0 |
|---|---|
Fórmula molecular |
C10H15N3S |
Peso molecular |
209.31 g/mol |
Nombre IUPAC |
1-phenyl-3-(propan-2-ylamino)thiourea |
InChI |
InChI=1S/C10H15N3S/c1-8(2)12-13-10(14)11-9-6-4-3-5-7-9/h3-8,12H,1-2H3,(H2,11,13,14) |
Clave InChI |
FUWBTODEIDHCFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NNC(=S)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14702027.png)

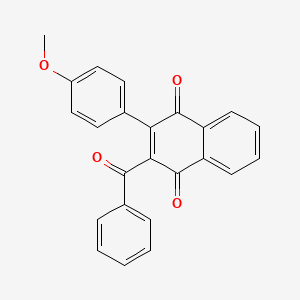

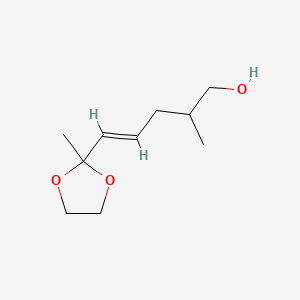
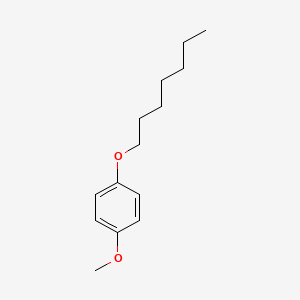
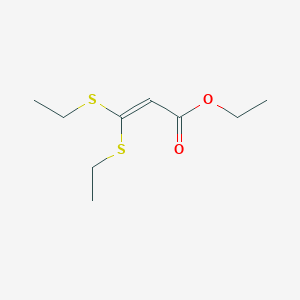
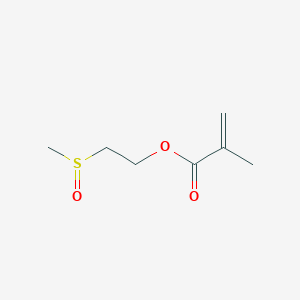
![[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14702067.png)
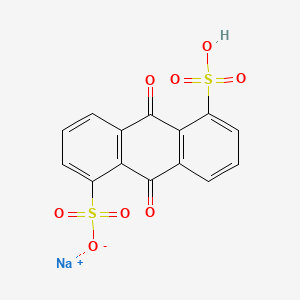
![1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14702073.png)
![1,2,3,4,6,7,8,9-Octaphenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14702079.png)


